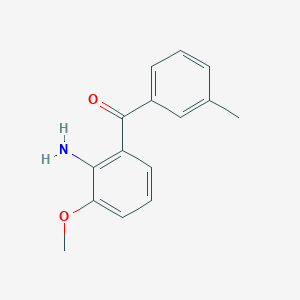
Biphenyl-3-carboxylic acid hydroxyamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-3-carboxylic acid hydroxyamide is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The hydroxyamide functional group adds unique chemical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-3-carboxylic acid hydroxyamide typically involves the amidation of biphenyl-3-carboxylic acid. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by the addition of a hydroxylamine derivative to form the hydroxyamide . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow chemistry may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-3-carboxylic acid hydroxyamide can undergo various chemical reactions, including:
Oxidation: The hydroxyamide group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamide group to amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
Biphenyl-3-carboxylic acid hydroxyamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of biphenyl-3-carboxylic acid hydroxyamide involves its interaction with specific molecular targets. The hydroxyamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid hydroxyamide
- Biphenyl-2-carboxylic acid hydroxyamide
- Biphenyl-3-carboxylic acid amide
Uniqueness
Biphenyl-3-carboxylic acid hydroxyamide is unique due to the specific positioning of the carboxylic acid and hydroxyamide groups on the biphenyl scaffold. This arrangement allows for distinct chemical reactivity and biological activity compared to other biphenyl derivatives .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C13H11NO2/c15-13(14-16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,16H,(H,14,15) |
InChI Key |
SEPGPMDDTZHYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)-](/img/structure/B8358376.png)
![Ethyl 2,4-dimethyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B8358381.png)

![[1-(4-cyanophenyl)-1H-pyrazol-5-yl]boronic acid](/img/structure/B8358384.png)





![6-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8358424.png)


![methyl (S)-7-((methoxycarbonyl)-L-valyl)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B8358437.png)

